Mono and diesters of stearyl alcohol phosphated, potassium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mono and diesters of stearyl alcohol phosphated, potassium salt typically involves the esterification of stearyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Esterification: Stearyl alcohol is reacted with phosphoric acid under controlled temperature and pressure to form the phosphate ester.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of solvents and catalysts may be employed to enhance the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
Mono and diesters of stearyl alcohol phosphated, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols and other reduced forms .
Scientific Research Applications
Mono and diesters of stearyl alcohol phosphated, potassium salt have a wide range of scientific research applications:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Employed in the study of cell membrane dynamics and interactions due to their amphiphilic nature.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Utilized in the production of cosmetics, detergents, and lubricants
Mechanism of Action
The mechanism of action of mono and diesters of stearyl alcohol phosphated, potassium salt involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Potassium cetyl phosphate
- Potassium lauryl phosphate
- Potassium oleyl phosphate
- Potassium myristyl phosphate
Uniqueness
Mono and diesters of stearyl alcohol phosphated, potassium salt are unique due to their specific alkyl chain length (C18) and the presence of both mono and diester forms. This gives them distinct physicochemical properties, such as higher hydrophobicity and better emulsifying capabilities compared to shorter-chain alkyl phosphates .
Properties
CAS No. |
68987-29-1 |
---|---|
Molecular Formula |
C18H37K2O4P |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
dipotassium;octadecyl phosphate |
InChI |
InChI=1S/C18H39O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |
InChI Key |
BWIIMRFKCNBWEH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC.OP(=O)(O)O.[K] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
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